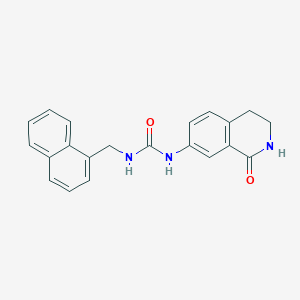

1-(Naphthalen-1-ylmethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

Description

Properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)-3-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c25-20-19-12-17(9-8-15(19)10-11-22-20)24-21(26)23-13-16-6-3-5-14-4-1-2-7-18(14)16/h1-9,12H,10-11,13H2,(H,22,25)(H2,23,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFCNDNQTOGWJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Naphthalen-1-ylmethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3O2, with a molecular weight of 345.4 g/mol. The compound features a naphthalene moiety linked to a tetrahydroisoquinoline structure via a urea group, which is known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H19N3O2 |

| Molecular Weight | 345.4 g/mol |

| CAS Number | 1351631-07-6 |

Biological Activity

Research into the biological activity of compounds similar to this compound indicates potential applications in various therapeutic areas:

Antitumor Activity:

Studies have shown that related compounds exhibit significant antitumor effects. For instance, tetrahydroisoquinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The structural similarity of this compound suggests it may possess similar properties.

Neurotransmitter Reuptake Inhibition:

Compounds within the tetrahydroisoquinoline family have been recognized as inhibitors of neurotransmitter transporters (e.g., serotonin transporter). This inhibition can lead to increased availability of neurotransmitters in the synaptic cleft, which is beneficial in treating conditions like depression and anxiety disorders.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

Receptor Modulation:

The compound may interact with sigma receptors and other neuroreceptors involved in pain modulation and neuroprotection. This interaction could lead to enhanced analgesic effects.

Enzyme Inhibition:

Similar compounds have demonstrated the ability to inhibit enzymes involved in inflammatory pathways. This suggests that this compound might also exhibit anti-inflammatory properties.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of isoquinoline derivatives:

Study on Isoquinoline Alkaloids:

A comprehensive review on isoquinoline alkaloids indicated that these compounds possess diverse biological activities including anticancer and neuroprotective effects. The study emphasized the importance of structural modifications in enhancing bioactivity .

Pharmacological Evaluation:

In pharmacological evaluations involving animal models, derivatives similar to this compound showed promising results in reducing tumor growth and improving cognitive functions .

Comparison with Similar Compounds

Research Findings and Limitations

- Gaps in Evidence : The provided materials lack experimental data (e.g., IC₅₀ values, solubility) for direct pharmacological comparisons. Further studies are needed to validate its bioactivity and optimize substituents for target selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.